Sulindac Sulfide is the active metabolite of sulindac, a sulfinylindene derivative with anti-inflammatory, analgesic and antipyretic properties. Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) which inhibits cyclooxygenase (COX-1 and-2)-mediated conversion of arachidonic acid to pro-inflammatory prostaglandins. This agent may possess chemopreventive activity against colorectal tumors through a mechanism that involves the induction of apoptosis. The sulfide metabolite is excreted in the bile and reabsorbed from the intestine, thereby helping to maintain constant blood levels and reduce gastrointestinal side effects. (NCI04)
Sulindac sulfide
CAS No.: 32004-67-4
Cat. No.: VC0005328
Molecular Formula: C20H17FO2S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 32004-67-4 |
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Molecular Formula | C20H17FO2S |
Molecular Weight | 340.4 g/mol |
IUPAC Name | 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid |
Standard InChI | InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- |
Standard InChI Key | LFWHFZJPXXOYNR-MFOYZWKCSA-N |
Isomeric SMILES | CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O |
SMILES | CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O |
Canonical SMILES | CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O |
Chemical and Structural Properties
Molecular Characteristics
Sulindac sulfide belongs to the arylalkanoic acid class of NSAIDs, characterized by a fluorine-substituted indene core linked to a sulfinyl group (Table 1) . Its lipophilic nature facilitates membrane permeability, enabling interaction with intracellular targets such as γ-secretase and mitochondrial membranes .
Table 1: Chemical Properties of Sulindac Sulfide
Property | Value |
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Molecular Formula | C₂₀H₁₇FO₂S |
Molecular Weight | 340.41 g/mol |
IUPAC Name | (Z)-5-Fluoro-2-methyl-1-[(4-(methylsulfinyl)phenyl)methylene]-1H-indene-3-acetic acid |
Solubility | Lipophilic |
Protein Binding | >90% |
Mechanisms of Action
Notch Signaling Modulation
In TNBC models, sulindac sulfide acts as a γ-secretase modulator (GSM), inhibiting Notch1 cleavage and downstream CSC maintenance (Figure 1) . Notch inhibition suppresses tumor-initiating cells and enhances chemosensitivity, as evidenced by reduced mammosphere formation in human TNBC cell lines . Paradoxically, sulindac sulfide increases Jagged1 expression, a γ-secretase substrate with oncogenic potential, warranting further investigation .
Mitochondrial Uncoupling
At supratherapeutic doses, sulindac sulfide uncouples oxidative phosphorylation in rat liver mitochondria, dissipating the membrane potential (ΔΨm) and depleting ATP . This mechanism correlates with hepatotoxicity and reduced HepG2 cell viability, highlighting a dose-limiting safety concern .
Autophagic Cell Death
In gastric epithelial cells, sulindac sulfide downregulates Survivin, an anti-apoptotic protein, triggering autophagic cell death via LC3b-II induction and cytosolic vacuolization . This pathway underscores its gastrointestinal toxicity but also offers insights into targeting apoptosis-resistant cancers .
Pharmacological Activities
Triple-Negative Breast Cancer
In immunocompetent FVB mice bearing C0321 TNBC tumors, sulindac sulfide (60 mg/kg/day) reduced tumor mass by 40% and increased intratumoral CD11c+ dendritic cells, potentiating anti-PD-1 immunotherapy . Notch1 suppression and CSC inhibition were central to this effect, with no observed secretory diarrhea—a common adverse effect of γ-secretase inhibitors .
Colorectal Cancer
Sulindac sulfide downregulates Sp transcription factors (Sp1, Sp3, Sp4), suppressing pro-oncogenic genes like survivin and VEGF in colon cancer cells . This COX-independent activity occurs at clinically achievable concentrations (IC₅₀: 10–20 μM) .
Immune Modulation
Beyond COX inhibition, sulindac sulfide reshapes the tumor microenvironment by:
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Reducing Myeloid-Derived Suppressor Cells (MDSCs): In murine models, it decreases MDSC proliferation via Notch-dependent and Notch-independent pathways .
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Enhancing Antigen Presentation: Flow cytometry revealed a 2.5-fold increase in CD11c+ dendritic cells in sulindac sulfide-treated tumors, correlating with improved T-cell activation .
Preclinical and Clinical Pharmacokinetics
Absorption and Metabolism
Following oral sulindac administration, gut microbiota reduce it to the active sulfide form, which achieves peak plasma concentrations (Cₘₐₓ) of 7 μM in humans . Protein binding exceeds 90%, and steady-state concentrations accumulate 1.4–1.9-fold with repeated dosing .
Clinical Implications and Future Directions
Repurposing Opportunities
Sulindac sulfide’s dual inhibition of COX and Notch pathways supports its investigation in combination regimens:
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With Immunotherapy: In murine TNBC, sulindac sulfide synergized with anti-PD-1 antibodies, achieving complete tumor regression in 30% of cases .
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With Chemotherapy: Phase I trials show preliminary efficacy of sulindac with docetaxel in metastatic breast cancer (NCT00039520) .
Overcoming Toxicity
Strategies to mitigate toxicity include:
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